molecular formula C16H15N3O2 B11126675 Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Cat. No.: B11126675
M. Wt: 281.31 g/mol
InChI Key: MSYAQZOXWSIMAW-UHFFFAOYSA-N
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Description

Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and a carbamate group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are optimized to achieve high yields and purity, with the process being reasonably fast and simple to work up.

Industrial Production Methods

Industrial production of this compound may involve multicomponent condensation reactions. For example, 2-aminopyridines can be condensed with arylglyoxals and Meldrum’s acid to produce substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction may produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can yield a variety of substituted imidazo[1,2-a]pyridine compounds, depending on the substituent introduced.

Scientific Research Applications

Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This pathway is crucial for cell growth, proliferation, and survival, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

    Zolpidem: A sedative used to treat insomnia.

    Alpidem: An anxiolytic used to treat anxiety disorders.

Uniqueness

Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is unique due to its specific structure and the presence of the carbamate group, which imparts distinct chemical and biological properties. Its ability to interact with the PI3K/AKT/mTOR pathway sets it apart from other similar compounds, making it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

methyl N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C16H15N3O2/c1-11-7-6-10-19-14(11)17-13(12-8-4-3-5-9-12)15(19)18-16(20)21-2/h3-10H,1-2H3,(H,18,20)

InChI Key

MSYAQZOXWSIMAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2NC(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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